S-Tmp 与 StBu 保护基裂解动力学对比:5分钟 vs 数小时的脱保护效率
在 Fmoc 固相肽合成中,传统常用的半胱氨酸 S-叔丁硫基 (S-StBu) 保护基去除困难,常需长时间暴露于高浓度还原剂,导致肽链降解和副反应。相比之下,衍生于 (2,4,6-Trimethoxyphenyl)methanethiol 的 S-三甲氧基苯基硫 (S-Tmp) 保护基具有极高的不稳定性,可在温和条件下快速脱除 [1]。
| Evidence Dimension | 保护基裂解时间(固相条件下) |
|---|---|
| Target Compound Data | S-Tmp 保护基:可在 5 分钟内用温和还原剂完全脱除 |
| Comparator Or Baseline | S-叔丁硫基 (S-StBu) 保护基:常需数小时或高浓度还原剂长时间处理方可脱除 |
| Quantified Difference | 脱除时间缩短超过 90%(从数小时缩短至 5 分钟) |
| Conditions | Fmoc 固相肽合成 (SPPS) 条件下,使用温和还原剂处理 |
Why This Matters
该数据证明,选择基于 212555-23-2 的保护基衍生物可大幅缩短合成周期,降低因长时间暴露于还原剂而产生的肽链降解与副反应风险,是高效制备复杂多肽的决定性优势。
- [1] Postma, T. M., Giraud, M., & Albericio, F. (2012). Trimethoxyphenylthio as a Highly Labile Replacement for tert-Butylthio Cysteine Protection in Fmoc Solid Phase Synthesis. Organic Letters, 14(21), 5468–5471. View Source
